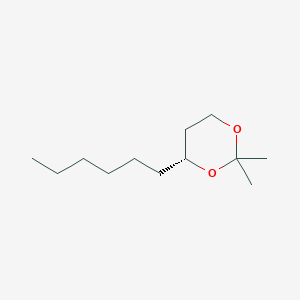
Rh110-2(Asp) Caspase Substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rh110-2(Asp) Caspase Substrate is a fluorogenic substrate used to detect caspase activity, particularly caspase-3, which plays a crucial role in the process of apoptosis. This compound is based on rhodamine 110, a fluorophore that becomes highly fluorescent upon enzymatic cleavage. The substrate is designed to be non-fluorescent until it is cleaved by caspases, releasing the fluorescent rhodamine 110, which can be easily detected using fluorescence-based assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rh110-2(Asp) Caspase Substrate involves the conjugation of rhodamine 110 with specific peptide sequences. The general synthetic route includes:
Peptide Synthesis: The peptide sequence containing aspartic acid residues is synthesized using solid-phase peptide synthesis.
Conjugation: The synthesized peptide is then covalently linked to rhodamine 110 through its amino groups.
Industrial Production Methods: Industrial production of Rh110-2(Asp) Caspase Substrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale solid-phase peptide synthesis using automated peptide synthesizers.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Conjugation and Final Purification: The purified peptide is conjugated to rhodamine 110, followed by further purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Rh110-2(Asp) Caspase Substrate primarily undergoes enzymatic cleavage reactions. The key reaction is the hydrolysis of the peptide bond by caspases, resulting in the release of fluorescent rhodamine 110 .
Common Reagents and Conditions:
Reagents: Caspases (e.g., caspase-3), HEPES buffer, ethylenediaminetetraacetic acid (EDTA), and detergents such as CHAPS.
Conditions: The reactions are typically carried out at room temperature in a buffer solution with a pH range of 7.2 to 7.4.
Major Products: The major product formed from the enzymatic cleavage of Rh110-2(Asp) Caspase Substrate is rhodamine 110, which exhibits strong fluorescence .
Scientific Research Applications
Rh110-2(Asp) Caspase Substrate has a wide range of applications in scientific research:
Chemistry: Used in the study of enzyme kinetics and the development of enzyme inhibitors.
Biology: Employed in apoptosis assays to measure caspase activity in cell cultures and tissue samples.
Medicine: Utilized in drug discovery and development to screen for compounds that modulate caspase activity, which is relevant in cancer and neurodegenerative diseases.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods for pharmaceutical research .
Mechanism of Action
The mechanism of action of Rh110-2(Asp) Caspase Substrate involves the specific recognition and cleavage by caspases. The substrate contains a peptide sequence that is recognized by caspases, leading to the hydrolysis of the peptide bond and the release of rhodamine 110. The fluorescent rhodamine 110 can then be detected using fluorescence-based methods, providing a measure of caspase activity .
Comparison with Similar Compounds
Rh110-2(Asp) Caspase Substrate is unique due to its high sensitivity and specificity for caspase activity detection. Similar compounds include:
AMC (7-amino-4-methylcoumarin) Caspase Substrate: Another fluorogenic substrate used for caspase assays, but with different spectral properties.
AFC (7-amino-4-trifluoromethylcoumarin) Caspase Substrate: Similar to AMC but with enhanced fluorescence properties.
AnaRed™ Caspase Substrate: A red fluorogenic substrate that avoids autofluorescence interference.
Rh110-2(Asp) Caspase Substrate stands out due to its compatibility with standard fluorescein filter setups and its excellent signal-to-background ratios .
Properties
CAS No. |
220846-63-9 |
|---|---|
Molecular Formula |
C32H26F6N4O13 |
Molecular Weight |
788.57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



